molecular formula C13H14ClN3O4S2 B15109060 2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide

2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B15109060
M. Wt: 375.9 g/mol
InChI Key: LIOKYPIZQPVFEZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, an ethylsulfonyl-substituted thiadiazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. The chlorophenoxy group can be introduced through a nucleophilic substitution reaction between 2-chlorophenol and an appropriate halogenated precursor. The thiadiazole ring is then synthesized via cyclization reactions involving sulfur and nitrogen-containing reagents. Finally, the propanamide moiety is introduced through an amidation reaction, where the amine group reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-5’-isopropyl-2’-methylacetanilide
  • 6-(2-chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone

Uniqueness

2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of a chlorophenoxy group, an ethylsulfonyl-substituted thiadiazole ring, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14ClN3O4S2

Molecular Weight

375.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H14ClN3O4S2/c1-3-23(19,20)13-17-16-12(22-13)15-11(18)8(2)21-10-7-5-4-6-9(10)14/h4-8H,3H2,1-2H3,(H,15,16,18)

InChI Key

LIOKYPIZQPVFEZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2Cl

Origin of Product

United States

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